1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one
Description
Properties
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-16(2)12-24(26)25-11-10-17-13-22(28-4)23(29-5)14-20(17)21(25)15-30-19-8-6-18(27-3)7-9-19/h6-9,13-14,16,21H,10-12,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUJUTWLKKMOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section provides a detailed comparison of the target compound with five structurally related analogs, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Impact on Lipophilicity: The target compound’s 3-methylbutan-1-one group provides moderate lipophilicity, balancing solubility and membrane permeability. Analog 3’s bis-isoquinolinium structure introduces permanent positive charges, limiting passive diffusion but favoring ionic interactions with biological targets .
Electron-Withdrawing vs. Electron-Donating Groups :
- Analog 1’s 2-fluorophenyl group introduces electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism compared to the target compound’s electron-donating methoxy groups .
Structural Complexity and Synthetic Accessibility: Analog 5’s benzoxazinone core lacks the dihydroisoquinoline ring system, simplifying synthesis but reducing the pharmacophoric diversity present in the target compound .
Research Implications
- Pharmacological Potential: The target compound’s balance of lipophilicity and hydrogen-bonding capacity (via the ketone and methoxy groups) makes it a promising lead for central nervous system (CNS) targets. Analog 4’s trifluoromethyl group may warrant evaluation in oncology due to enhanced bioavailability .
- Synthetic Challenges : Analog 3’s quaternary ammonium structure requires specialized purification techniques, whereas the target compound’s neutral nature simplifies synthesis and formulation .
Biological Activity
The compound 1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.531 g/mol. The structure features a tetrahydroisoquinoline core with methoxy and phenoxy substituents, which may influence its biological activity.
This compound acts primarily as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. The modulation of these receptors is crucial as it can influence synaptic plasticity and neuronal excitability, which are vital for cognitive functions and neuroprotection.
Pharmacological Effects
- Neuroprotective Properties : Research indicates that the compound may exhibit neuroprotective effects through its interaction with NMDA receptors, which are involved in excitatory neurotransmission and synaptic plasticity.
- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound exhibit minimal cytotoxicity against various cancer cell lines, including K562 cells. However, some derivatives demonstrated significant activity against multidrug-resistant cancer cells, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially altering biochemical pathways associated with disease processes.
Case Studies
-
Cytotoxicity Evaluation : A series of derivatives were synthesized and evaluated for their cytotoxicity using the MTT assay in K562 cell lines. Some derivatives showed IC50 values comparable to known chemotherapeutic agents like verapamil, indicating their potential as effective anticancer agents .
Compound IC50 (µM) Resistance Ratio 6e 0.66 24.13 6h 0.65 24.50 7c 0.96 16.59 - Neuroprotective Studies : In animal models, compounds similar to this isoquinoline derivative have been shown to enhance cognitive function and reduce neuronal damage in models of neurodegenerative diseases.
Pharmacokinetics
The compound is reported to be soluble in DMSO at a concentration of at least 10 mg/ml when warmed to 60 °C. This solubility profile is essential for its use in biological assays and therapeutic applications.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this complex isoquinoline derivative typically involves multi-step organic reactions. Key steps include:
- Functional group protection : Methoxy and phenoxy groups may require protection during reactions to prevent undesired side reactions. For example, benzyl or trimethylsilyl groups can shield hydroxyl or methoxy moieties .
- Catalysts and solvents : Palladium or copper catalysts in solvents like ethanol or dimethylformamide (DMF) under reflux conditions are commonly used to enhance reaction efficiency and yield .
- Purification : Column chromatography or crystallization is critical for isolating intermediates and the final product, especially given the compound’s structural complexity .
Q. How can spectroscopic techniques validate the compound’s structure?
- NMR spectroscopy : H and C NMR can confirm the presence of methoxy groups (δ ~3.7–4.0 ppm for OCH) and the isoquinoline backbone (aromatic protons at δ ~6.8–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and fragmentation patterns consistent with the methoxyphenoxy and isoquinoline moieties .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-O-C stretch) confirm the ketone and ether functional groups .
Q. What analytical methods ensure purity assessment during synthesis?
- High-performance liquid chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection at 254 nm is used to quantify purity (>98%) .
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and visualizing agents like iodine or UV fluorescence .
- Elemental analysis : Validates the empirical formula (C, H, N content) to confirm batch consistency .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates with sensitive functional groups?
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) minimizes decomposition of labile groups like the methoxyphenoxy moiety .
- Catalyst selection : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) improve regioselectivity and reduce byproducts .
- Step-wise deprotection : Sequential removal of protecting groups (e.g., acidic conditions for benzyl ethers) prevents side reactions .
Q. How should researchers resolve contradictions in spectral data for structural confirmation?
- 2D NMR techniques : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton correlations, resolving overlapping signals in the aromatic region .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond connectivity, especially for chiral centers .
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., 1-(4-methoxyphenyl)ethanone derivatives) aids in peak assignment .
Q. What strategies characterize degradation products under stressed conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions to simulate stability challenges .
- Liquid chromatography-mass spectrometry (LC-MS) : Identifies degradation products by comparing retention times and mass spectra with reference standards .
- Computational modeling : Predicts degradation pathways using software like Gaussian or Schrödinger Suite to prioritize experimental validation .
Q. How can stability under varying storage conditions be systematically assessed?
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months, monitoring changes via HPLC and DSC (differential scanning calorimetry) .
- pH-dependent stability : Assess solubility and degradation kinetics in buffers (pH 1–9) to identify optimal storage formulations .
- Light sensitivity : Use amber glass vials and measure photodegradation rates under ICH Q1B guidelines .
Q. What challenges arise in isolating intermediates during multi-step synthesis?
- Solubility issues : Polar intermediates may require solvent mixtures (e.g., ethyl acetate/hexane) for effective crystallization .
- Chromatographic resolution : High-purity silica gel and gradient elution (e.g., 5–50% methanol in dichloromethane) separate structurally similar intermediates .
- Scale-up limitations : Pilot-scale reactions may require continuous flow synthesis to maintain yield and purity .
Q. How can preliminary biological activity be evaluated for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure cytotoxicity .
- Enzyme inhibition studies : Screen for activity against targets like kinases or proteases using fluorescence-based assays .
- Molecular docking : Simulate binding interactions with receptors (e.g., PARP-1 or COX-2) using AutoDock Vina to prioritize in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
